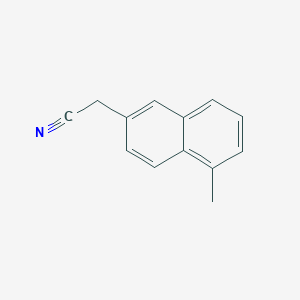

1-Methylnaphthalene-6-acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11N |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-(5-methylnaphthalen-2-yl)acetonitrile |

InChI |

InChI=1S/C13H11N/c1-10-3-2-4-12-9-11(7-8-14)5-6-13(10)12/h2-6,9H,7H2,1H3 |

InChI Key |

VEXLZTVSCGHXMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)CC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for 1 Methylnaphthalene 6 Acetonitrile

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 1-Methylnaphthalene-6-acetonitrile reveals several logical disconnection points. The primary target is the cyanomethyl group (-CH₂CN) and its attachment to the 1-methylnaphthalene (B46632) core at the 6-position.

A key disconnection strategy involves breaking the C-C bond between the naphthalene (B1677914) ring and the acetonitrile (B52724) moiety. This leads to two main precursor types: a 1-methylnaphthalene derivative activated at the 6-position and a cyanomethylating agent. The choice of activation on the naphthalene ring and the nature of the cyanomethyl source are critical for the success of the synthesis.

Another strategic disconnection involves the formation of the naphthalene ring system itself from simpler precursors, although this is generally a less direct approach for this specific target. For instance, methods like the Haworth synthesis could be theoretically applied to construct the naphthalene core with the required substitution pattern. youtube.com

Classical and Modern Synthetic Routes for Targeted Functionalization

A variety of synthetic routes have been developed to achieve the targeted functionalization of the 1-methylnaphthalene core to produce this compound. These range from classical methods to more modern, catalyzed reactions that offer improved efficiency and selectivity.

Palladium-Catalyzed Cyanoalkylation and Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of synthesizing this compound, a key approach would involve the coupling of a 6-halo-1-methylnaphthalene (e.g., 6-bromo-1-methylnaphthalene) with a suitable cyanomethylating agent.

While direct cyanomethylation can be challenging, a two-step approach is often more feasible. This could involve an initial palladium-catalyzed cyanation of the aryl halide to introduce the nitrile group, followed by a separate reaction to introduce the methyl group at the alpha position. nih.gov Alternatively, a palladium-catalyzed cross-coupling reaction with a protected cyanohydrin derivative or a related synthon could be explored. Recent advancements have focused on developing mild and efficient palladium-catalyzed cyanation methods for (hetero)aryl halides and triflates, which could be applicable. nih.gov

Research into palladium-catalyzed allylation of 1-(cyanomethyl)naphthalenes at the 4-position suggests the feasibility of palladium-catalyzed manipulations of the cyanomethylnaphthalene scaffold, although this specific example focuses on a different position. atlas.jp

Directed ortho-Metalation (DoM) and Subsequent Cyanomethylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caacs.orgdal.ca This technique relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.orguwindsor.ca The resulting aryllithium species can then be trapped with an appropriate electrophile.

For the synthesis of this compound, a hypothetical DoM strategy would require a suitable DMG on the 1-methylnaphthalene precursor. Given the substitution pattern, a DMG at either the 5- or 7-position could potentially direct metalation to the 6-position. However, the presence of the methyl group at the 1-position can influence the regioselectivity of the metalation.

Once the 6-lithiated 1-methylnaphthalene intermediate is formed, it can be quenched with a cyanomethylating electrophile, such as chloroacetonitrile (B46850) or bromoacetonitrile, to introduce the desired acetonitrile group. The efficiency of this step would depend on the reactivity of the aryllithium intermediate and the chosen electrophile.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Precursors

Nucleophilic aromatic substitution (SNAr) offers another pathway for the synthesis of this compound. This approach requires a 1-methylnaphthalene ring that is activated towards nucleophilic attack at the 6-position. This activation is typically achieved by the presence of a strong electron-withdrawing group (EWG) ortho or para to a leaving group.

A plausible SNAr strategy would involve a precursor such as 6-halo-1-methylnaphthalene bearing an activating EWG. The leaving group (e.g., a halide) would then be displaced by a cyanide nucleophile, such as sodium cyanide or potassium cyanide, to introduce the nitrile functionality. The reaction conditions, including the choice of solvent and temperature, are crucial for the success of SNAr reactions.

Organocatalytic and Biocatalytic Pathways to Related Structures

While specific organocatalytic or biocatalytic routes to this compound are not extensively documented, these emerging fields offer potential for future synthetic strategies. Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has seen significant advancements in recent years for the synthesis of various organic compounds. nih.gov For instance, organocatalysts have been employed in the synthesis of indole (B1671886) derivatives, demonstrating their potential in constructing complex aromatic systems. nih.gov

Biocatalysis, which utilizes enzymes to perform chemical transformations, offers advantages in terms of selectivity and sustainability. For example, peroxygenases have been shown to catalyze the epoxidation of naphthalene, leading to chiral trans-disubstituted cyclohexadiene derivatives. acs.org While not a direct route to the target compound, this illustrates the potential of biocatalysts to functionalize the naphthalene core in a highly selective manner. Future research may lead to the development of enzymes capable of directly introducing a cyanomethyl group onto a naphthalene scaffold.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. Key considerations include the use of less hazardous reagents, the development of catalytic methods to minimize waste, and the use of greener solvents.

For instance, the use of acetonitrile itself as both a reagent and a solvent in certain reactions can be considered a green aspect due to its low price and favorable properties. mdpi.com Furthermore, the development of catalytic systems, such as those based on palladium, can significantly reduce the amount of waste generated compared to stoichiometric reactions.

Biocatalytic approaches, as mentioned earlier, are inherently green as they operate under mild conditions (ambient temperature and pressure) and in aqueous media. acs.org While not yet established for this specific synthesis, the exploration of enzymatic pathways aligns well with the principles of green chemistry.

Development of Sustainable Solvents and Solvent-Free Methodologies

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of aryl nitriles often employ volatile and toxic organic solvents like N,N-dimethylformamide (DMF) or toluene. justia.comrsc.org Research into greener alternatives is a key focus for sustainable chemistry.

Sustainable Solvents: The development of greener reaction media focuses on minimizing environmental impact without compromising reaction efficiency. Water, despite its obvious green credentials, can be challenging for reactions involving non-polar substrates like naphthalene derivatives. nih.gov However, the use of aqueous media has been successfully demonstrated in some palladium-catalyzed cyanations, often in biphasic systems or with the aid of surfactants to overcome solubility issues. mit.edu For instance, a mild palladium-catalyzed cyanation of various (hetero)aryl halides was reported to proceed efficiently in a water/THF mixture at low temperatures (rt - 40 °C). mit.edu Other sustainable solvent classes include ionic liquids and deep eutectic solvents (DES). acs.org A DES formed from choline (B1196258) chloride and urea, for example, has been shown to be an effective and ecofriendly catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.org

Solvent-Free Methodologies: Eliminating the solvent entirely represents an ideal scenario from a green chemistry perspective. Solvent-free, or neat, reactions can lead to higher process intensity, reduced waste, and simplified purification. Biocatalytic approaches are particularly amenable to solvent-free conditions. Aldoxime dehydratases, for instance, can convert aldoximes to nitriles with impressive efficiency, sometimes with substrate loadings so high (>1 Kg L⁻¹) that the reaction medium is essentially the neat substrate. mdpi.com For a hypothetical synthesis of this compound, this could involve the conversion of 1-methylnaphthalene-6-carbaldehyde to its corresponding aldoxime, followed by enzyme-catalyzed dehydration under solvent-free conditions.

The table below summarizes potential green solvent alternatives for reactions analogous to the synthesis of this compound.

| Solvent Class | Example(s) | Advantages | Considerations for Naphthalene Systems |

| Aqueous Systems | Water, Water/THF mixtures | Non-toxic, non-flammable, low cost | Low solubility of non-polar substrates; may require co-solvents or phase-transfer catalysts. nih.govmit.edu |

| Ionic Liquids (ILs) | [BMIm][Cl] | Low vapor pressure, tunable properties, potential catalytic activity. acs.org | High cost, potential toxicity, and recycling challenges. |

| Deep Eutectic Solvents (DES) | Choline chloride:Urea | Biodegradable, low cost, easy to prepare. organic-chemistry.org | Viscosity can be high; suitability for specific catalytic cycles needs to be evaluated. |

| Solvent-Free | Neat Substrates | Maximizes atom economy, reduces waste and purification steps. mdpi.com | Requires thermally stable reactants and products; may be limited to specific reaction types (e.g., biocatalysis). |

Catalyst Design for Enhanced Efficiency and Environmental Compatibility

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. For the synthesis of arylacetonitriles, palladium-catalyzed cyanation of aryl halides or triflates is a prevalent method. nih.gov

A plausible route to this compound would involve the halogenation of 1-methylnaphthalene to create a suitable precursor, such as 1-methyl-6-bromonaphthalene, followed by a palladium-catalyzed cyanation. The efficiency of this step is highly dependent on the catalyst system, which includes the palladium source and, crucially, the supporting ligand. numberanalytics.comnih.gov

Ligand Design: Buchwald's biaryl phosphine (B1218219) ligands, such as t-BuXPhos, have been instrumental in advancing palladium-catalyzed cyanations, allowing reactions to proceed under milder conditions and with broader substrate scopes, including challenging aryl chlorides. nih.gov For a sterically hindered substrate like a substituted naphthalene, ligand design is critical to facilitate the catalytic cycle and prevent catalyst deactivation by the cyanide source. nih.gov The use of palladacycle precatalysts has also been shown to be more effective than traditional palladium sources like Pd(OAc)₂, as they can bypass problematic in-situ activation steps where the catalyst is vulnerable to poisoning by cyanide. nih.gov

Biocatalysis offers a highly environmentally compatible route. Enzymes like nitrilases or aldoxime dehydratases operate under mild aqueous conditions, are highly selective, and eliminate the need for heavy metal catalysts and toxic cyanide reagents. mdpi.comjournals.co.za

| Catalyst Type | Example System | Advantages | Disadvantages |

| Homogeneous Palladium | Pd(OAc)₂ / t-BuXPhos | High activity, broad functional group tolerance, mild conditions. nih.gov | Cost of palladium and ligands, potential for product contamination, catalyst deactivation. nih.gov |

| Heterogeneous Metal | Pd/C, Pd on Nanocomposites | Easy separation, reusability, lower product contamination. researchgate.netresearchgate.net | Can have lower activity than homogeneous counterparts, potential for metal leaching. |

| Biocatalysts | Aldoxime Dehydratases | Environmentally benign, mild aqueous conditions, high selectivity, cyanide-free. mdpi.com | Substrate specificity, stability under process conditions, cost of enzyme production. |

Atom Economy and E-Factor Considerations in Synthetic Routes

Green chemistry metrics like Atom Economy (AE) and the Environmental Factor (E-Factor) are crucial for evaluating the sustainability of a synthetic process.

Atom Economy (AE): This metric, conceived by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal AE is 100%.

Dehydration of an Aldoxime: A route proceeding via the dehydration of 1-methylnaphthalene-6-carboxaldoxime would be highly atom-economical, as the only byproduct is water. The AE for this step is very high. researchgate.net

Cyanation of a Halide: A route involving the cyanation of 1-methyl-6-bromonaphthalene with a cyanide source like Zn(CN)₂ would have a lower atom economy, as it generates inorganic salts as byproducts.

E-Factor: This metric, developed by Roger Sheldon, provides a more holistic view by calculating the ratio of the mass of waste generated to the mass of the product. It accounts for all waste, including solvent losses, byproduct salts, and catalyst residues. A lower E-Factor signifies a greener process. Industrial syntheses often have E-Factors that can range from <1 to >100, depending on the complexity and scale of the process.

The table below illustrates a hypothetical comparison of E-Factors for different synthetic routes to an arylacetonitrile, highlighting the significant impact of solvent usage and reaction type.

| Synthetic Route (Hypothetical) | Key Transformation | Major Waste Streams | Estimated E-Factor Range |

| "Traditional" Route | Rosenmund-von Braun (Aryl Halide + CuCN) | Copper salts, organic solvents | 5 - 50 |

| Modern Catalytic Route | Pd-catalyzed cyanation of aryl halide | Catalyst residues, inorganic salts, organic solvents | 5 - 25 |

| Biocatalytic Route | Dehydration of aldoxime | Primarily water, minimal solvent | < 5 |

Merck's development of the synthesis for sitagliptin (B1680988) provides a powerful real-world example of process improvement, where a redesigned synthesis reduced the E-factor from 250 to 50, and a final biocatalytic step further improved sustainability. nih.gov Applying these principles to the synthesis of this compound would favor routes that minimize stoichiometric reagents and solvent use. acs.orgacs.org

Scalable Synthesis and Industrial Process Development Considerations

Transitioning a synthetic route from the laboratory bench to an industrial scale introduces numerous challenges, including safety, cost, robustness, and throughput. For a compound like this compound, several known industrial processes for analogous compounds, such as 2-naphthylacetonitrile (B189437), provide valuable insights. justia.comgoogle.com

One patented industrial method for high-purity 2-naphthylacetonitrile involves the reaction of 2-naphthylacetic acid with a halogenating agent and sulfamide (B24259) in an organic solvent. google.com Another common route involves the halogenation of a methyl group on the naphthalene ring, followed by reaction with a cyanide salt. justia.comchemicalbook.com However, this latter approach can suffer from low yields and the use of highly toxic reagents like potassium cyanide. justia.com

Key considerations for scalable synthesis include:

Reagent Cost and Availability: Expensive catalysts (e.g., palladium) and complex ligands must be used at very low loadings or be efficiently recycled to be economically viable.

Safety: The use of highly toxic reagents like metal cyanides requires stringent safety protocols and engineering controls, especially at a large scale. This drives the development of cyanide-free alternatives. rsc.org

Process Robustness: The reaction must be insensitive to minor variations in temperature, concentration, and reaction time to ensure consistent product quality. numberanalytics.com

Purification: Developing a scalable purification method (e.g., crystallization vs. chromatography) is critical. A patent for high-purity 2-naphthylacetonitrile emphasizes the control of specific impurities to meet stringent quality standards. justia.com

Flow Chemistry and Continuous Processing Approaches for Enhanced Yield and Selectivity

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, particularly for reactions that are hazardous, highly exothermic, or require precise control. vapourtec.com

Enhanced Safety and Control: Cyanation reactions are prime candidates for flow chemistry. The small reactor volume at any given time drastically minimizes the risk associated with handling large quantities of toxic cyanide reagents. vapourtec.com Precise temperature control in microreactors can suppress side reactions and improve selectivity, leading to higher yields and purer products. A patent application describes the continuous halogenation of 2-methylnaphthalene (B46627) in a flow reactor under light irradiation as a safe and selective method to produce the 2-(halogenated methyl)naphthalene intermediate. google.com

Improved Efficiency and Throughput: Continuous processing can lead to significantly higher throughput compared to batch reactors of a similar size. A cyanide-free synthesis of aryl nitriles using the van Leusen reaction was successfully transferred to a continuous flow process, achieving a residence time of just 1.5 minutes and a potential throughput of 8.8 g h⁻¹. rsc.org The development of a large-scale continuous flow cyanation process en route to the antiviral drug Remdesivir demonstrated the power of this technology to enable the safe and efficient manufacture of complex molecules. vapourtec.com

For the synthesis of this compound, a continuous process could be envisaged where 1-methylnaphthalene is first halogenated in a photochemical flow reactor, and the resulting intermediate is then immediately passed into a second reactor module for a heated, palladium-catalyzed cyanation, potentially telescoping multiple steps into a single, continuous operation.

The table below compares batch and flow processing for a hypothetical cyanation step.

| Feature | Batch Processing | Flow Processing |

| Safety | High risk due to large volumes of hazardous reagents. vapourtec.com | Significantly improved safety due to small internal reactor volume. vapourtec.com |

| Heat Transfer | Limited by surface-area-to-volume ratio; hotspots can occur. | Excellent heat transfer allows for precise temperature control and use of highly exothermic reactions. |

| Mixing | Can be inefficient, leading to local concentration gradients. | Rapid and efficient mixing leads to better reproducibility and selectivity. |

| Scalability | Scaling up often requires complete process redesign. | Scaled by running longer or using multiple reactors in parallel ("numbering-up"). rsc.org |

| Throughput | Limited by reaction and workup time for a single batch. | High throughput, suitable for automated, continuous manufacturing. rsc.org |

Reaction Chemistry and Mechanistic Elucidation of 1 Methylnaphthalene 6 Acetonitrile

Reactivity Profiles of the Acetonitrile (B52724) Moiety

The acetonitrile group (–CH₂CN) is a versatile functional group capable of participating in a wide array of chemical transformations. Its reactivity stems from the electrophilic nature of the nitrile carbon, the acidity of the α-protons, and the nucleophilicity of the nitrogen atom's lone pair after transformation.

Nucleophilic Additions and Condensation Reactions

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. Strong nucleophiles can add across the C≡N bond, leading to the formation of various intermediates. For instance, organometallic reagents such as Grignard reagents or organolithium compounds can attack the electrophilic carbon of the nitrile to form imine anions after a workup, which can be further hydrolyzed to ketones.

Condensation reactions, such as the Thorpe-Ziegler reaction, are also plausible. In the presence of a strong base, the α-protons of 1-Methylnaphthalene-6-acetonitrile can be deprotonated to form a carbanion. This nucleophilic carbanion can then attack the nitrile group of another molecule, leading to the formation of a β-ketonitrile after hydrolysis.

Hydrolysis and Functional Group Interconversion to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. studysmarter.co.uk

Acid-catalyzed hydrolysis: Heating this compound with an aqueous acid, such as hydrochloric acid or sulfuric acid, will lead to the formation of 1-Methylnaphthalene-6-acetic acid and the corresponding ammonium (B1175870) salt. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis. google.comsciencemadness.org

Base-catalyzed hydrolysis: Treatment with an aqueous base, like sodium hydroxide, followed by heating, will initially produce the carboxylate salt (sodium 1-methylnaphthalene-6-acetate) and ammonia. Acidification of the reaction mixture is then required to obtain the free carboxylic acid, 1-Methylnaphthalene-6-acetic acid.

Under milder, controlled conditions, the hydrolysis can often be stopped at the amide stage, yielding 1-Methylnaphthalene-6-acetamide.

| Reagents and Conditions | Product |

| H₃O⁺, Δ | 1-Methylnaphthalene-6-acetic acid |

| 1. NaOH, H₂O, Δ; 2. H₃O⁺ | 1-Methylnaphthalene-6-acetic acid |

| Controlled H₂O₂, base | 1-Methylnaphthalene-6-acetamide |

Reduction Reactions to Amine Derivatives

The nitrile group can be reduced to a primary amine, 2-(1-methylnaphthalen-6-yl)ethanamine. This transformation can be achieved using several reducing agents:

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is highly effective in converting nitriles to primary amines. The reaction typically involves treatment of the nitrile with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to liberate the amine. masterorganicchemistry.comlumenlearning.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. High pressure and temperature are often required to facilitate the reduction of the nitrile group. ochemacademy.com

| Reducing Agent | Product |

| 1. LiAlH₄, ether; 2. H₂O | 2-(1-methylnaphthalen-6-yl)ethanamine |

| H₂, Raney Ni, high pressure, Δ | 2-(1-methylnaphthalen-6-yl)ethanamine |

Cycloaddition Reactions (e.g., [3+2] dipolar cycloadditions)

C-H Activation at the Acetonitrile Group and Derivative Syntheses

The α-protons of the acetonitrile group are acidic and can be removed by a strong base to generate a nucleophilic carbanion. This carbanion can then be reacted with various electrophiles to synthesize a range of derivatives. acs.org

Alkylation: Reaction with alkyl halides would lead to the formation of α-alkylated nitriles.

Acylation: Reaction with acyl chlorides or anhydrides would yield β-ketonitriles.

These reactions provide a powerful method for further functionalization of the molecule at the position adjacent to the nitrile group.

Reactivity of the Naphthalene (B1677914) Aromatic Core

The naphthalene ring system is more reactive towards electrophilic substitution than benzene (B151609). The position of substitution is influenced by both the inherent reactivity of the different positions on the naphthalene ring and the directing effects of the existing substituents: the activating methyl group at position 1 and the deactivating cyanomethyl group at position 6.

In electrophilic aromatic substitution reactions, attack at the α-positions (1, 4, 5, and 8) is generally kinetically favored over the β-positions (2, 3, 6, and 7) due to better stabilization of the carbocation intermediate (Wheland intermediate). acs.orgnih.govyoutube.com

For this compound, the 1-methyl group is an activating, ortho-, para- directing group. The 6-acetonitrile group is a deactivating, meta- directing group. The interplay of these two groups will determine the regiochemical outcome of electrophilic substitution.

Given the positions of the existing substituents, the most likely positions for electrophilic attack are positions 2, 4, 5, and 8. The directing effects of the substituents would favor:

Position 2: ortho to the activating methyl group.

Position 4: para to the activating methyl group.

Position 5: meta to the deactivating acetonitrile group and on the adjacent ring.

Position 7: ortho to the deactivating acetonitrile group (less favored) and meta to the activating methyl group (less favored).

Position 8: peri to the activating methyl group, which can be sterically hindered.

The precise outcome would depend on the specific electrophile and reaction conditions, with a mixture of products being a likely result.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Electrophilic aromatic substitution on the naphthalene ring system is a fundamental reaction class. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents. In the case of 1-methylnaphthalene (B46632), the methyl group is an activating, ortho-, para-directing group. This generally directs incoming electrophiles to positions 2, 4, and 5 of the naphthalene ring.

However, the substitution pattern in monosubstituted naphthalenes can be complex. For instance, electrophilic substitution on 1-methylnaphthalene tends to occur on the same ring as the methyl group due to its activating nature. chegg.com The substitution usually occurs more readily at the 1-position (or α-position) than the 2-position (or β-position) because the intermediate for 1-substitution is more stable. libretexts.org This preference is attributed to the ability to form resonance structures with a complete benzene ring. wordpress.com

Charge-transfer nitration of methylnaphthalenes, which proceeds through an electron-transfer pathway, has also been studied and compared with traditional electrophilic nitration. rsc.org

Oxidation and Reduction Chemistry of the Polycyclic Aromatic System

The polycyclic aromatic system of this compound is susceptible to both oxidation and reduction reactions.

Oxidation: The oxidation of 1-methylnaphthalene has been studied under various conditions, including in a jet-stirred reactor at high pressures and temperatures. tandfonline.com The oxidation process can lead to a variety of products, including ring-opened compounds and side-chain oxidized derivatives like 1-naphthaldehyde (B104281) and 1-naphthoic acid. scirp.org Laboratory simulations have shown that the interaction of 1-methylnaphthalene with environmentally persistent free radicals (EPFRs) can lead to its oxidation, forming products such as 1,4-naphthoquinone (B94277) and 1-naphthaldehyde. nih.govresearchgate.net The oxidation of naphthalene itself can yield products like naphthols, nitronaphthalenes, and 1,4-naphthoquinone. tandfonline.comtandfonline.com Oxidative coupling reactions of naphthol derivatives, often catalyzed by metal complexes, are also a known transformation. researchgate.netrsc.orgacs.org

Reduction: The naphthalene ring system can be reduced under certain conditions. For instance, photo-excited naphthalene and its derivatives can be reduced by triethylamine (B128534) to yield dihydronaphthalenes, likely through an electron-transfer mechanism. rsc.org Aromatic nitriles can also be reduced to aldehydes using reagents like calcium hypophosphite in the presence of a nickel catalyst. rsc.org

Functionalization through Directed Aromatic Metalation (DAM)

Directed aromatic metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of an ortho-position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then react with various electrophiles.

While the acetonitrile group is not a classical powerful directing group for ortho-metalation, the nitrile functionality can participate in and direct metalation reactions. researchgate.netdal.canih.govresearchgate.net For instance, the lithiation of naphthalene derivatives bearing other directing groups, such as amides, has been shown to provide access to substituted naphthalenes. nih.gov The nitrile group itself can act as a directing group in some C-H activation reactions. researchgate.netumich.edu

Photoreactivity and Photodegradation Mechanisms under Environmental Conditions (Abiotic)

The photochemical behavior of this compound is of significant environmental interest due to the atmospheric presence of methylnaphthalenes from combustion sources. scirp.org

Under UV irradiation in the presence of air, 1-methylnaphthalene undergoes photo-transformation to produce a variety of products. scirp.orgresearchgate.net These include ring-opened compounds and ring-retained oxygenated products such as 1-naphthaldehyde, 1-naphthoic acid, and 1-naphthalenemethanol. scirp.orgresearchgate.net The atmospheric lifetime of 1-methylnaphthalene due to gas-phase reactions with hydroxyl radicals is estimated to be a few hours. scirp.orgepa.gov The main reaction pathway involves the addition of hydroxyl radicals to the aromatic ring. tandfonline.comtandfonline.com

The nitrile group can also influence the photoreactivity. While some nitriles are known to be produced under abiotic stress conditions, they can also undergo degradation. researchgate.netgoettingen-research-online.de The photodegradation of TNT (trinitrotoluene), which also contains nitro groups, involves photolytic reactions. wikipedia.org The photochemistry of naphthalene derivatives can also involve cycloaddition reactions with alkenes. cdnsciencepub.comresearchgate.netnih.gov

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a versatile platform for the functionalization of both the naphthalene core and the acetonitrile moiety of this compound.

C-H Functionalization Directed by the Nitrile Group

The nitrile group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the introduction of various functional groups at specific positions. researchgate.netumich.edu Palladium-catalyzed C-H activation of arenes in the presence of nitriles can lead to the formation of aryl ketones or imines. researchgate.net Computational studies have provided insights into the mechanism and regioselectivity of palladium-catalyzed meta-selective C-H bond activation using a nitrile-containing template. nih.govacs.org These studies suggest that the reaction proceeds through a concerted metalation-deprotonation pathway, with a Pd-Ag heterodimeric species being a key intermediate. nih.govacs.org Palladium-catalyzed C-H activation has also been utilized for the synthesis of oxazoles from arenes and nitriles. nih.gov Furthermore, copper and iron catalysts have shown versatile activity in the C(sp3)–H bond oxidative functionalization of alkyl nitriles. acs.org

Coupling Reactions Involving Naphthyl and Acetonitrile Substrates

The naphthalene and acetonitrile components of the molecule can participate in various transition metal-catalyzed coupling reactions.

Naphthyl Coupling: Naphthalene derivatives are common substrates in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds between an organoboron compound and a halide or triflate. acs.orgmdpi.com Palladium-catalyzed tandem Heck/Suzuki coupling reactions have been developed for the dearomative 1,4-difunctionalization of naphthalenes. nih.gov The Heck reaction itself allows for the coupling of aryl halides with alkenes. masterorganicchemistry.com

Acetonitrile as a Coupling Partner: The nitrile group can also be a participant in coupling reactions. Transition-metal-catalyzed additions of boronic acids to nitriles provide access to a variety of functional molecules, including ketones and N,O-heterocycles. nih.gov Palladium-catalyzed C-H activation can also lead to the cyanation of arenes using nitriles as the cyano source. rsc.orgacs.org

Kinetic and Thermodynamic Studies of Key Reactions

The key reactive sites of this compound are the naphthalene ring, the benzylic methyl group, and the α-carbon of the acetonitrile moiety. Kinetic and thermodynamic parameters for reactions at these sites are crucial for understanding and optimizing synthetic transformations. In the absence of direct experimental data for this specific molecule, this section will discuss the expected reactivity based on studies of related compounds like 1-methylnaphthalene and various naphthylacetonitriles.

Reactions of the Naphthalene Core and Methyl Group:

The 1-methylnaphthalene skeleton is susceptible to various transformations, including oxidation, hydrogenation, and isomerization. Kinetic studies on the combustion and pyrolysis of 1-methylnaphthalene have shown that hydrogen abstraction from the methyl group is a primary initial step, leading to the formation of a resonance-stabilized 1-naphthylmethyl radical. nih.gov This indicates a relatively low bond dissociation energy for the benzylic C-H bonds.

Another significant reaction is the isomerization of 1-methylnaphthalene to the thermodynamically more stable 2-methylnaphthalene (B46627), often catalyzed by zeolites at elevated temperatures. rsc.org The kinetics of this process are influenced by catalyst properties and reaction conditions.

Table 1: Potential Reactions of the 1-Methylnaphthalene Core and Associated General Kinetic/Thermodynamic Considerations

| Reaction Type | Reactive Site | Key Intermediates | General Kinetic & Thermodynamic Factors |

| Oxidation | Methyl Group, Aromatic Ring | 1-Naphthylmethyl radical, Epoxides | Governed by the rate of hydrogen abstraction or electrophilic attack by the oxidant. Side-chain oxidation is often kinetically favored over aromatic oxidation for alkylated naphthalenes. nih.gov |

| Isomerization | Methyl Group Position | Carbocationic intermediates | Requires an acid catalyst (e.g., zeolites). The rate is dependent on temperature and catalyst acidity. The equilibrium favors the sterically less hindered isomer. rsc.org |

| Hydrodealkylation | Methyl Group | Naphthalene | A thermal process often accelerated by a hydrogen source. The reaction rate is highly temperature-dependent. researchgate.net |

Reactions of the Acetonitrile Side Chain:

The most significant reaction of the acetonitrile group involves the α-carbon. The protons on this carbon are acidic due to the electron-withdrawing nature of the nitrile group and the ability of the naphthalene ring to stabilize the resulting carbanion through resonance. This allows for deprotonation to form a nucleophilic intermediate, which is an equivalent of an enolate.

Table 2: Key Reactions Involving the Acetonitrile Side Chain

| Reaction Type | Reactive Site | Reagents | General Kinetic & Thermodynamic Factors |

| Deprotonation | α-Carbon | Strong bases (e.g., LDA, NaH) | Fast kinetics, equilibrium position depends on base strength (pKa). Thermodynamically accessible due to resonance stabilization of the resulting carbanion. |

| Alkylation/Acylation | α-Carbon (via carbanion) | Alkyl halides, Acyl chlorides | The rate is dependent on the concentration of the carbanion and the electrophilicity of the reagent. These are typically thermodynamically favorable reactions leading to stable C-C bond formation. |

| Aldol-type Addition | α-Carbon (via carbanion) | Aldehydes, Ketones | The initial addition is often reversible. Subsequent dehydration to form a conjugated system can provide a thermodynamic driving force. youtube.com |

| Hydrolysis | Nitrile Group | Strong acid or base, water | Typically requires harsh conditions (heat). Kinetically slow, but thermodynamically favorable to form the corresponding carboxylic acid or amide. |

Stereo- and Regioselective Transformations of Derivatives

The synthesis of specific isomers and stereoisomers from this compound derivatives relies on controlling the regioselectivity of reactions on the aromatic ring and the stereoselectivity of reactions at the α-carbon of the acetonitrile side chain.

Regioselectivity:

Further functionalization of the naphthalene ring is governed by the directing effects of the existing substituents: the methyl group and the acetonitrile side chain. Both are generally considered ortho-, para-directing for electrophilic aromatic substitution. However, the substitution pattern of the naphthalene ring is more complex than that of benzene. The C5 and C8 positions (peri positions) are often electronically favored for electrophilic attack on 1-substituted naphthalenes.

The regioselectivity can be precisely controlled using modern synthetic methods, such as directed C-H activation. nih.govresearchgate.net By introducing a directing group, often by modifying the acetonitrile moiety, it is possible to selectively functionalize otherwise less reactive positions. For instance, converting the nitrile to an amide or another coordinating group could direct a metal catalyst to functionalize a specific C-H bond at a neighboring position.

Table 3: Factors Influencing Regioselectivity of Aromatic Ring Functionalization

| Position | Electronic Factors | Steric Factors | Control Strategy |

| C2, C4 | Activated by both substituents (ortho/para-directing) | May be sterically accessible. | Classical electrophilic substitution. |

| C5, C7 | Electronically activated positions of the naphthalene core. | C5 may have some steric hindrance from the peri-methyl group. | Often favored in electrophilic additions. |

| C8 | Electronically activated, but sterically hindered by the C1-methyl group. | Highly hindered. | Requires specific directing groups or reaction conditions to overcome steric hindrance. |

Stereoselectivity:

The α-carbon of the 6-acetonitrile group is a pro-chiral center. Deprotonation and subsequent reaction with an electrophile (other than a proton) will generate a new stereocenter. Controlling the stereochemistry of this newly formed center is a key challenge.

The planar, resonance-stabilized carbanion intermediate can be attacked by an electrophile from either face. In the absence of any chiral influence, a racemic mixture of the two enantiomers will be formed. sketchy.com

Achieving stereoselectivity requires the use of chiral auxiliaries, chiral bases, or chiral catalysts. These strategies create a diastereomeric transition state, where attack from one face is energetically favored over the other. The principles governing this selectivity are similar to those for the stereoselective alkylation of enolates. A curious "alpha-effect" has been noted in some systems, where an existing substituent at the alpha-carbon can twist into a conformation that blocks one face, thereby directing the approach of a proton or other electrophile. nih.gov

Table 4: Strategies for Stereoselective Transformations at the α-Carbon

| Strategy | Mechanism | Expected Outcome |

| Chiral Auxiliary | A chiral group is temporarily attached to the molecule, directing the approach of the electrophile to one face of the carbanion. The auxiliary is removed in a subsequent step. | High diastereoselectivity, leading to a single enantiomer after removal of the auxiliary. |

| Chiral Base | A chiral, non-racemic base is used for the deprotonation step. The resulting chiral ion pair can influence the direction of electrophilic attack. | Can induce enantioselectivity, though often moderate unless the ion-pairing is tightly controlled. |

| Chiral Catalyst | A chiral phase-transfer catalyst or a chiral metal complex is used to deliver the electrophile to the carbanion in a stereocontrolled manner. | Can achieve high enantioselectivity with catalytic amounts of the chiral agent. |

| Substrate Control | If a chiral center already exists in the molecule, it can influence the stereochemical outcome of the reaction at the new center (diastereoselection). | The degree of selectivity depends on the proximity and nature of the existing stereocenter. |

Advanced Spectroscopic Characterization and Structural Analysis of 1 Methylnaphthalene 6 Acetonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution and the solid state. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial structural insights, complex aromatic systems like 1-Methylnaphthalene-6-acetonitrile often exhibit signal overlap that necessitates the use of two-dimensional (2D) NMR experiments for unambiguous assignment.

Correlated Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the naphthalene (B1677914) ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is crucial for assigning the carbon signals based on their attached protons. For instance, the methylene (B1212753) protons of the acetonitrile (B52724) group would show a direct correlation to the methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons and for connecting different functional groups. In the case of this compound, HMBC would show correlations from the methyl protons to the C1 carbon of the naphthalene ring, and from the methylene protons to the C6 carbon and the nitrile carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. This is vital for determining the preferred conformation of the molecule. For example, NOESY could reveal spatial proximity between the methyl group protons and the H8 proton of the naphthalene ring, confirming the orientation of the methyl group. researchgate.net

A detailed analysis of these 2D NMR spectra would allow for the complete and unambiguous assignment of all proton and carbon signals of this compound, as illustrated in the hypothetical data table below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| 1-CH₃ | ~2.7 | ~20 | C1, C2 | H2 |

| CH₂CN | ~4.0 | ~25 | C5, C6, C7, CN | H5, H7 |

| CN | - | ~118 | - | - |

| C1 | - | ~134 | - | - |

| C2 | ~7.4 | ~127 | C1, C3, C4, 1-CH₃ | H3, 1-CH₃ |

| C3 | ~7.5 | ~126 | C1, C2, C4a | H2, H4 |

| C4 | ~7.9 | ~129 | C2, C4a, C5, C8a | H3 |

| C4a | - | ~132 | - | - |

| C5 | ~7.8 | ~128 | C4, C6, C7, C8a | H7, CH₂CN |

| C6 | - | ~131 | - | - |

| C7 | ~7.6 | ~125 | C5, C6, C8, C8a | H8, CH₂CN |

| C8 | ~8.0 | ~128 | C4a, C6, C7, C8a | H7 |

| C8a | - | ~130 | - | - |

Note: This table represents hypothetical data based on typical chemical shifts for similar structural motifs.

Molecules can often crystallize in different forms, known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful tool for characterizing these different solid forms. nih.govrsc.org Unlike in solution where molecules are rapidly tumbling, in the solid state, anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings are not averaged out. mdpi.com Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. mdpi.com

For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms by observing distinct sets of isotropic chemical shifts.

Probe intermolecular interactions and packing arrangements in the crystal lattice.

Study the formation of supramolecular assemblies, such as inclusion complexes.

Observe the coalescence of signals as the rate of conformational exchange increases with temperature.

Calculate the energy barriers for bond rotation.

Determine the relative populations of different conformers at various temperatures. researchgate.net

For example, at low temperatures, the rotation around the C6-CH₂CN bond might be slow enough on the NMR timescale to give rise to distinct signals for different rotamers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isomeric Differentiation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for deducing its structure based on its fragmentation pattern.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion is selected, subjected to fragmentation, and the resulting product ions are analyzed. Collision-Induced Dissociation (CID) is the most common method for inducing fragmentation. nih.govacs.orgnih.gov

For this compound, MS/MS analysis would involve the selection of the molecular ion [M]⁺• or the protonated molecule [M+H]⁺, followed by CID to generate a characteristic fragmentation pattern. The fragmentation pathways can provide a wealth of structural information.

Hypothetical Fragmentation of this compound:

| Precursor Ion (m/z) | Proposed Fragment Ion | Structure of Fragment | Neutral Loss |

| 181 ([M]⁺•) | 166 | [M-CH₃]⁺ | CH₃• |

| 181 ([M]⁺•) | 141 | [M-CH₂CN]⁺ | •CH₂CN |

| 181 ([M]⁺•) | 140 | [M-HCN]⁺• | HCN |

| 182 ([M+H]⁺) | 141 | [M+H-CH₃CN]⁺ | CH₃CN |

This fragmentation data is crucial for confirming the identity of the compound and for distinguishing it from its isomers.

High-Resolution Accurate Mass (HRAM) spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. thermofisher.com This is particularly important for distinguishing between compounds with the same nominal mass but different elemental formulas. Modern mass analyzers like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) can achieve mass accuracies in the low parts-per-million (ppm) range. thermofisher.com

For this compound (C₁₃H₁₁N), HRAMS would be able to:

Confirm the elemental composition by measuring the mass of the molecular ion with high accuracy (calculated exact mass: 181.0891).

Determine the elemental composition of fragment ions, which aids in elucidating the fragmentation pathways.

Differentiate this compound from isobaric interferences in complex mixtures. thermofisher.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. This technique could provide significant insights into the structural characteristics of this compound.

In a hypothetical IMS-MS analysis, this compound would be ionized, typically forming [M+H]⁺ or [M+Na]⁺ adducts, and introduced into an ion mobility cell. By measuring the drift time of the ion through a buffer gas under the influence of a weak electric field, a collision cross-section (CCS) value can be determined. The CCS is a critical parameter representing the rotational average of the ion's surface area, offering a quantitative measure of its gas-phase conformation.

This technique would be particularly valuable for studying potential non-covalent self-association or the formation of proton-bound dimers of this compound. The formation of such assemblies, driven by π-π stacking of the naphthalene cores, would result in species with distinct drift times and CCS values compared to the monomeric ion. While direct studies on this compound are not available, research utilizing IMS-MS to investigate the assembly of other aromatic systems, such as amyloid-forming peptides, demonstrates the technique's capacity to separate and characterize different oligomeric states, providing evidence for structural transitions. nih.gov

Single Crystal X-Ray Diffraction for Definitive Molecular and Supramolecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. springernature.com Obtaining a high-quality single crystal of this compound would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and the planarity of the naphthalene ring system. Furthermore, SCXRD reveals the supramolecular structure, detailing how molecules pack in the crystal lattice and the nature of intermolecular interactions such as C-H···π and C-H···N hydrogen bonds.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a common phenomenon in organic molecules, particularly those involving aromatic rings. Naphthalene derivatives, such as N,N'-dialkyl-naphthalene diimides, are known to exhibit rich polymorphic behavior, which is dictated by the delicate balance of intermolecular forces, primarily π-π stacking and van der Waals interactions from alkyl chains. rsc.org

For this compound, polymorphism is highly probable. The naphthalene core provides a large, flat surface ideal for π-π stacking, which is a dominant packing motif. The orientation of molecules (e.g., parallel-displaced vs. herringbone arrangements) could vary, leading to different crystal forms. The methyl and acetonitrile substituents would play a crucial role in directing the crystal packing and could lead to different polymorphs with varying thermodynamic stabilities. Crystal engineering studies would involve systematically varying crystallization conditions (e.g., solvent, temperature, cooling rate) to isolate and characterize these potential polymorphs.

Co-crystallization and Inclusion Complex Characterization

Co-crystallization involves combining the target molecule with a suitable co-former to create a new crystalline solid with a defined stoichiometric ratio. This compound possesses functional groups that could participate in robust intermolecular interactions, making it a candidate for co-crystal formation. The nitrile group can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking and C-H···π interactions. For instance, studies on the benzene-acetonitrile system have revealed the formation of a stable co-crystal, highlighting the importance of C-H···π interactions in its structure. osti.gov One could envision forming co-crystals of this compound with hydrogen bond donors or other aromatic systems to modulate its physical properties.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy is essential for identifying functional groups and probing the molecular environment. The Fourier-Transform Infrared (FT-IR) and Raman spectra of this compound would be dominated by vibrations of the substituted naphthalene core and the acetonitrile moiety. Based on extensive data for 1-methylnaphthalene (B46632) nih.govresearchgate.netresearchgate.net and acetonitrile nist.govnih.govnist.gov, a predictive assignment of characteristic vibrational modes can be made.

The most prominent and diagnostically useful peak would be the C≡N stretching vibration from the acetonitrile group, expected in the 2240-2260 cm⁻¹ region. nih.gov The position of this band can be sensitive to the local electronic and crystalline environment. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the methyl group would be observed between 2850 and 3000 cm⁻¹. researchgate.net The region from 1400-1650 cm⁻¹ would contain characteristic C=C stretching vibrations of the naphthalene ring. Out-of-plane C-H bending modes, which are sensitive to the substitution pattern, would be found below 900 cm⁻¹. ru.nl

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

|---|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong | Characteristic of the naphthalene ring. |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium | Medium | Asymmetric and symmetric stretches of the methyl group. researchgate.net |

| Nitrile (C≡N) Stretch | 2240 - 2260 | Strong, Sharp | Medium | A highly characteristic and clean diagnostic peak for the acetonitrile functional group. nih.govnist.gov |

| Aromatic C=C Ring Stretch | 1400 - 1650 | Strong | Very Strong | Multiple bands corresponding to the skeletal vibrations of the naphthalene core. nih.gov |

| CH₃ Bending | 1375 - 1470 | Medium | Medium | Asymmetric and symmetric deformation modes. |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak | Sensitive to the substitution pattern on the naphthalene ring. ru.nl |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

The electronic absorption and emission spectra of this compound are expected to be dominated by π-π* transitions within the naphthalene chromophore. Studies on various substituted naphthalenes show that electron-donating groups (like methyl) and electron-withdrawing groups (like cyano) can influence the energy of these transitions. mdpi.comresearchgate.net

The UV-Vis absorption spectrum in a non-polar solvent like cyclohexane (B81311) would likely display two main absorption bands, analogous to the ¹Lₐ and ¹Lₑ bands in naphthalene itself. The presence of both an electron-donating group (1-methyl) and an electron-withdrawing group (6-acetonitrile) may induce a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. mdpi.com

Upon excitation, the compound is expected to exhibit fluorescence. The fluorescence emission maximum would also be red-shifted relative to naphthalene. The fluorescence quantum yield and lifetime are key photophysical parameters that would be influenced by the substituents and the solvent environment. researchgate.netresearchgate.net

| Spectroscopic Parameter | Expected Wavelength Range (nm) | Transition | Notes |

|---|---|---|---|

| Absorption Maximum (λₘₐₓ) | ~280 - 290 | ¹Lₐ ← S₀ | Corresponds to the second electronic transition, typically stronger. |

| Absorption Maximum (λₘₐₓ) | ~310 - 325 | ¹Lₑ ← S₀ | Corresponds to the lowest energy electronic transition, often showing vibrational fine structure. mdpi.com |

| Fluorescence Emission (λₑₘ) | ~330 - 350 | S₁ → S₀ | Expected emission from the lowest excited singlet state. Position is solvent-dependent. researchgate.net |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

This compound itself is an achiral molecule and therefore will not produce a signal in Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool exclusively for the study of chiral molecules. rsc.org

However, if a chiral center were introduced into the molecule, the resulting enantiomers would be CD-active. For example, a chiral derivative could be synthesized by introducing a substituent on the carbon atom adjacent to the nitrile, forming a compound like 2-(1-methylnaphthalen-6-yl)propanenitrile. In such a case, the naphthalene ring acts as a chromophore whose electronic transitions are perturbed by the chiral environment.

The CD spectrum would exhibit positive or negative Cotton effects at the wavelengths corresponding to the naphthalene's electronic transitions (~280-325 nm). The signs and magnitudes of these Cotton effects could be used to assign the absolute configuration of the stereocenter, often through comparison with theoretical calculations or empirical rules developed from studies on other chiral naphthalene derivatives. dtu.dknih.govnih.gov

Computational and Theoretical Studies of 1 Methylnaphthalene 6 Acetonitrile

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For 1-Methylnaphthalene-6-acetonitrile, the HOMO is expected to be primarily localized on the electron-rich naphthalene (B1677914) ring system, which is characteristic of polycyclic aromatic hydrocarbons. researchgate.net The LUMO, conversely, would likely have significant contributions from the acetonitrile (B52724) group, particularly the π* orbital of the nitrile (C≡N) function, making it susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily localized on the naphthalene ring; electron-donating character. |

| LUMO | -1.2 | Significant contribution from the acetonitrile group; electron-accepting character. |

| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical reactivity. |

Note: These are illustrative values based on calculations of similar aromatic nitriles.

An electrostatic potential (ESP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org It helps in identifying electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions and sites of electrophilic or nucleophilic attack. nih.gov

In an ESP map of this compound, distinct regions of charge would be visible. The area around the nitrogen atom of the nitrile group is expected to be highly electron-rich (typically colored red), indicating a site prone to interaction with electrophiles. The hydrogen atoms of the methyl group and the aromatic ring would be electron-poor (colored blue), while the π-system of the naphthalene ring would show intermediate potential.

Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound

| Atom/Group | Predicted Partial Charge (a.u.) | Implication |

|---|---|---|

| Nitrogen (Nitrile) | -0.45 | Strong nucleophilic character. |

| Carbon (Nitrile) | +0.15 | Electrophilic character. |

| Naphthalene Ring | -0.10 to +0.10 | Delocalized π-electron density. |

| Methyl Group | +0.05 | Slightly electron-donating. |

Note: These values are hypothetical and serve to illustrate the expected charge distribution from a Mulliken population analysis or similar method.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Predicted ¹H NMR spectra would show distinct signals for the aromatic protons on the naphthalene ring, the methylene (B1212753) protons of the acetonitrile group, and the methyl protons. The chemical shifts would be influenced by the electronic environment of each proton. Similarly, ¹³C NMR predictions would differentiate the various carbon atoms in the molecule. nih.govchemicalbook.comchemicalbook.com

Vibrational frequency calculations would predict the positions of absorption bands in the IR spectrum. Key predicted frequencies would include the characteristic strong stretch of the nitrile group (C≡N) around 2250 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹. rsc.org

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | 7.2 - 8.0 ppm |

| ¹H NMR | Methylene Protons (-CH₂CN) | ~3.9 ppm |

| ¹H NMR | Methyl Protons (-CH₃) | ~2.5 ppm |

| ¹³C NMR | Nitrile Carbon (C≡N) | ~117 ppm |

| IR Spectroscopy | C≡N Stretch | ~2250 cm⁻¹ |

| IR Spectroscopy | Aromatic C-H Stretch | 3050 - 3150 cm⁻¹ |

Note: These are typical ranges and predictions based on known data for similar functional groups.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiling

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. nih.gov By using functionals like B3LYP and basis sets such as 6-31G*, researchers can calculate the lowest energy conformation of this compound. researchgate.net This optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. Energetic profiling can also be performed to compare the stability of different potential conformers.

Table 4: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C (in naphthalene ring) | ~1.40 Å |

| Bond Length | C-C (ring to -CH₂CN) | ~1.51 Å |

| Bond Length | C≡N (nitrile) | ~1.15 Å |

| Bond Angle | C-C-C (in naphthalene ring) | ~120° |

| Dihedral Angle | C(ring)-C(ring)-C(-CH₂)-C(nitrile) | ~90° |

Note: These values are illustrative and based on typical results from DFT calculations on similar aromatic compounds.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. aip.orgacs.org An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion.

This approach allows for the exploration of the molecule's conformational space, particularly the rotation around the single bond connecting the acetonitrile moiety to the naphthalene ring. MD simulations can reveal the flexibility of the molecule, its preferred conformations in different environments (e.g., in a solvent like acetonitrile or water), and the timescale of its motions. researchgate.net

Table 5: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | Defines the potential energy of the system. | GAFF (General Amber Force Field) |

| Solvent Model | Simulates the surrounding medium. | TIP3P (for water) or a specific model for acetonitrile. researchgate.net |

| Simulation Time | The duration of the simulation. | 100 nanoseconds |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

Note: These are standard parameters for setting up an MD simulation.

Reaction Mechanism Elucidation through Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational methods are indispensable for elucidating the detailed mechanisms of chemical reactions. For this compound, a potential reaction of interest could be the hydrolysis of the nitrile group to form a carboxylic acid or an amide.

To study this, researchers would first identify the structures of the reactants, products, and any intermediates. A transition state search would then be performed to locate the highest energy point along the reaction pathway, which corresponds to the energy barrier of the reaction. nih.gov Following the transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be run. The IRC analysis maps out the minimum energy path connecting the transition state to the reactants and products, confirming that the located transition state indeed corresponds to the reaction of interest. nih.gov

Table 6: Hypothetical Steps in the Computational Study of Nitrile Hydrolysis

| Step | Computational Method | Objective |

|---|---|---|

| 1. Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Determine the stable structures of reactant, intermediates, and product. |

| 2. Transition State Search | QST2/QST3 or Berny Optimization | Locate the transition state structure for each step of the reaction. |

| 3. Frequency Calculation | DFT | Confirm transition states (one imaginary frequency) and minima (all real frequencies). |

| 4. IRC Analysis | IRC Calculation | Map the reaction pathway from the transition state to the reactant and product. |

| 5. Energy Calculation | High-level DFT or ab initio methods | Determine the activation energy and reaction energy. |

Note: This table outlines a general workflow for studying a reaction mechanism computationally.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Derived Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-based descriptors of a molecule with a specific property of interest. For a novel or less-studied compound like this compound, QSPR can be a powerful tool to estimate various physicochemical and electronic properties without the need for extensive laboratory experiments.

Research Findings for Related Compounds:

Studies on substituted naphthalenes and other PAHs have successfully employed QSPR to predict a range of properties. For instance, QSPR models have been developed to predict the 13C NMR chemical shifts of monosubstituted naphthalenes using descriptors derived from their two-dimensional images. nih.gov These models, often enhanced with principal component analysis (PCA) and artificial neural networks (ANN), have shown high predictive accuracy, with squared correlation coefficients (R²) often exceeding 0.9. nih.gov

For cyano-substituted PAHs, a class to which this compound belongs, machine learning-enhanced QSPR models have been used to predict key electronic properties. nih.gov These properties, including bandgap, electron affinity, and ionization potential, are crucial for applications in materials science. By using descriptors that account for the effects of substituents, these models can achieve high accuracy, often within 0.1 to 0.2 eV of values obtained through density functional theory (DFT) calculations. nih.gov

Another application of QSPR is in predicting the chromatographic retention times of substituted PAHs. nih.gov Models using descriptors like solute polarizability and subpolarity have demonstrated a strong correlation with retention times in high-pressure liquid chromatography (HPLC), which is valuable for analytical method development. nih.gov

Potential Application to this compound:

A QSPR study on this compound would involve calculating a series of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. By applying regression analysis or more advanced machine learning algorithms to a dataset of related naphthalene derivatives with known properties, a predictive model could be built.

Illustrative Data Table of Predicted Properties via QSPR:

While a specific QSPR model for this compound is not available, the following table illustrates the types of properties that could be predicted and the expected level of accuracy, based on studies of similar compounds.

| Property | Predicted Value (Illustrative) | Potential QSPR Model Basis | Reference Descriptors |

| Bandgap | 4.5 eV | ML-DPO model for cyano-PAHs | Truncated Degree of π-orbital Overlap |

| Ionization Potential | 7.8 eV | ML-DPO model for cyano-PAHs | Truncated Degree of π-orbital Overlap |

| Electron Affinity | -0.5 eV | ML-DPO model for cyano-PAHs | Truncated Degree of π-orbital Overlap |

| HPLC Retention Time | 15.2 min | QSRR for substituted PAHs | Polarizability, Dipole Moment |

| 13C NMR Shift (CN carbon) | 118 ppm | MIA-QSPR for substituted naphthalenes | Image-based descriptors |

Note: The values in this table are for illustrative purposes only and are not the result of actual calculations for this compound.

Machine Learning and Artificial Intelligence Applications in Predicting Reactivity and Synthetic Accessibility

The "Make" phase of the chemical discovery process is often a significant bottleneck, and predicting the reactivity and ease of synthesis of a new molecule is a major challenge. mit.edu Machine learning (ML) and artificial intelligence (AI) are increasingly being used to address this, providing valuable insights that can guide experimental work. mit.educmu.edu

Predicting Reactivity:

ML models can predict the outcome of chemical reactions, such as reaction yields, by learning from large datasets of previously reported reactions. mit.edu These models use "featurization" to represent molecules and reactions in a machine-readable format, often employing quantum chemical calculations to derive descriptors related to the electronic and steric properties of the reactants. youtube.com For a compound like this compound, ML could predict its reactivity in various chemical transformations, such as its susceptibility to electrophilic substitution on the naphthalene ring or reactions involving the acetonitrile group.

Furthermore, AI can be used to explore reaction mechanisms. For instance, ML models trained on quantum mechanical data can predict atomic forces and potential energy surfaces, helping to identify reaction transition states and calculate activation energies. lbl.gov This could be applied to understand the thermal stability and decomposition pathways of this compound.

Predicting Synthetic Accessibility:

The synthetic accessibility of a molecule refers to how easily it can be synthesized. This is a critical factor in drug discovery and materials science. nih.gov Several ML-based scoring systems have been developed to quantify synthetic accessibility. nih.govchemrxiv.org These scores are typically on a scale (e.g., 1 to 10), where a lower score indicates that a molecule is easier to synthesize. researchgate.net

These tools are often trained on vast databases of known compounds and reactions. They analyze a molecule's structure for features that are common in commercially available or easily synthesized compounds, while penalizing for structural complexity, such as the presence of many stereocenters, large rings, or unusual functional groups. researchgate.net

Some of the commonly used synthetic accessibility scores include:

SAscore (Synthetic Accessibility score): This score is based on fragment contributions derived from an analysis of millions of known molecules and a complexity penalty. researchgate.net

SYBA (SYnthetic Bayesian Accessibility): This score uses a Bayesian model trained on a set of easily synthesizable and hard-to-synthesize molecules. nih.gov

SCScore (Synthetic Complexity score): This model is trained to predict the number of reaction steps required for a molecule's synthesis based on a dataset of known reactions. nih.gov

RAscore (Retrosynthetic Accessibility score): This score is derived from the outcomes of an AI-driven retrosynthesis planning tool. nih.govchemrxiv.org

Illustrative Data Table of Predicted Synthetic Accessibility:

The following table demonstrates how these different scoring systems might evaluate the synthetic accessibility of this compound. A higher score generally indicates a more challenging synthesis.

| Scoring Method | Predicted Score (Illustrative) | Interpretation |

| SAscore | 3.5 | Moderately accessible |

| SYBA | - | - |

| SCScore | 2.8 | Relatively low complexity |

| RAscore | 0.7 | Likely synthesizable |

Note: The values in this table are for illustrative purposes and are not from actual predictions for this compound.

The application of these ML and AI tools could provide a rapid, data-driven assessment of the feasibility of synthesizing this compound and its potential reactivity, thereby guiding further research and development efforts.

Advanced Applications and Derivatization Strategies for 1 Methylnaphthalene 6 Acetonitrile

Precursor for Advanced Organic Materials

The development of novel organic materials with tailored electronic and photophysical properties is a cornerstone of modern materials science. The 1-methylnaphthalene (B46632) core is a well-established component in many successful organic electronic materials due to its inherent photostability and charge-transport characteristics. nih.gov The presence of the acetonitrile (B52724) group in 1-Methylnaphthalene-6-acetonitrile provides a key site for chemical modification, allowing for the synthesis of a diverse range of functional materials.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes (as a scaffold)

Naphthalene (B1677914) derivatives are extensively utilized in the construction of materials for organic light-emitting diodes (OLEDs) and as fluorescent probes due to their high quantum yield and excellent photostability. nih.gov The rigid and planar structure of the naphthalene ring system contributes to efficient light emission. While direct research on this compound in this context is not prevalent, its potential as a scaffold is significant.

Furthermore, naphthalene-based fluorescent probes are effective in sensing applications due to their sensitivity to the local environment. nih.govnih.gov The this compound scaffold could be elaborated into probes for detecting various analytes by attaching specific recognition units to the naphthalene core or by transforming the acetonitrile group into a binding site.

Organic Semiconductors and Field-Effect Transistors (OFETs)

The field of organic electronics heavily relies on semiconducting materials for applications such as organic field-effect transistors (OFETs). Naphthalene diimide (NDI) derivatives, for example, are well-known n-type organic semiconductors. gatech.edunih.gov While this compound is not a diimide, the fundamental naphthalene core is a key building block for creating high-performance organic semiconductors. rsc.org

The "building-blocks approach" is a common strategy for developing new organic semiconductor materials, where different aromatic units are connected to tune the electronic properties. rsc.org The acetonitrile group of this compound can be a versatile anchor point for such an approach. For instance, it can be converted to other functional groups that facilitate polymerization or the attachment of other aromatic systems, leading to the creation of larger π-conjugated structures necessary for efficient charge transport. The synthesis of a series of naphthalene derivatives connected through α-bonds, double bonds, and triple bonds has been shown to yield materials with good performance in OFETs. rsc.org

Polymer Chemistry Monomers and Functional Polymer Synthesis

Naphthalene-based polymers are of interest due to their high thermal stability and potential for electronic applications. nih.gov The synthesis of polymers from naphthalene-containing monomers can lead to materials with desirable properties for a variety of uses. rsc.org

This compound can serve as a monomer in several polymerization strategies. The acetonitrile group can be reduced to an amine, which can then be used in the formation of polyamides or polyimides. Alternatively, the methyl group on the naphthalene ring could potentially be functionalized to create a polymerizable group. The resulting polymers would incorporate the rigid and electronically active naphthalene unit into the polymer backbone, potentially leading to materials with interesting optical and electronic properties. For example, a new alternating copolymer of fluorene (B118485) and naphthalene diimide has been synthesized and shown to be effective in all-polymer solar cells. rsc.org